

Solubility of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid in common solvents

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Compound of Interest

Compound Name: 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1473559

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An In-Depth Technical Guide to the Solubility of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**

Introduction

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid is an aromatic carboxylic acid characterized by a biphenyl core structure. This class of molecules serves as a crucial building block in various fields, notably in the synthesis of polymers, liquid crystals, and, most significantly, pharmacologically active compounds.^[1] Biphenyl-derived carboxylic acids are structural components in numerous established drugs, including anti-inflammatory agents like Flurbiprofen and Fenbufen.^[1] For researchers in drug discovery and material science, a comprehensive understanding of the solubility of this compound is paramount. Solubility dictates formulation strategies, bioavailability, reaction conditions for synthesis, and purification methods like crystallization.^[2]

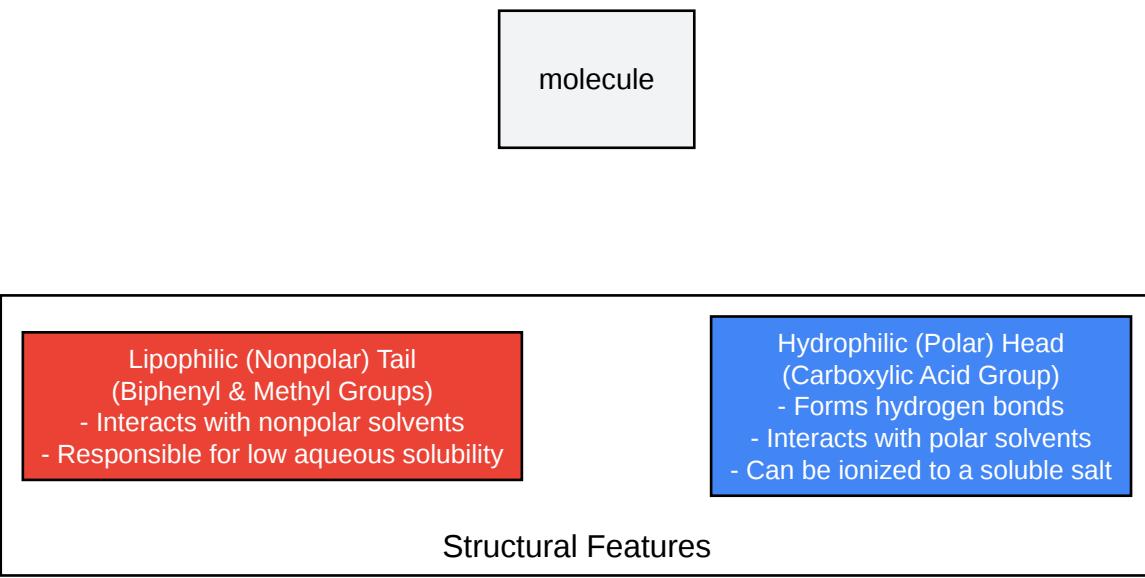
This guide provides a detailed examination of the solubility of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** in common laboratory solvents. We will explore the underlying physicochemical principles governing its solubility, present a qualitative solubility profile, and provide a standardized protocol for its experimental determination.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure. **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** (Molecular Weight: 212.24 g/mol [3][4][5]) possesses two key functional regions that create a dualistic, amphiphilic character:

- The Hydrophilic Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[6][7] This allows for strong interactions with polar solvents, especially water and alcohols.[8] Furthermore, its acidic nature (typical pKa for benzoic acids is ~4.2) means it can be deprotonated in basic solutions to form a highly polar and water-soluble carboxylate salt.
- The Lipophilic Biphenyl-Methyl Group: The large, rigid biphenyl backbone, augmented by the methyl group, constitutes a significant nonpolar, hydrophobic region.[9] This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces (London dispersion forces) and is responsible for the compound's poor solubility in water.[7][10]

The balance between the polar carboxylic acid "head" and the nonpolar biphenyl "tail" is the primary determinant of its solubility profile.



molecule

Lipophilic (Nonpolar) Tail
(Biphenyl & Methyl Groups)

- Interacts with nonpolar solvents
- Responsible for low aqueous solubility

Hydrophilic (Polar) Head
(Carboxylic Acid Group)

- Forms hydrogen bonds
- Interacts with polar solvents
- Can be ionized to a soluble salt

Structural Features

Figure 1: Amphiphilic nature of the molecule

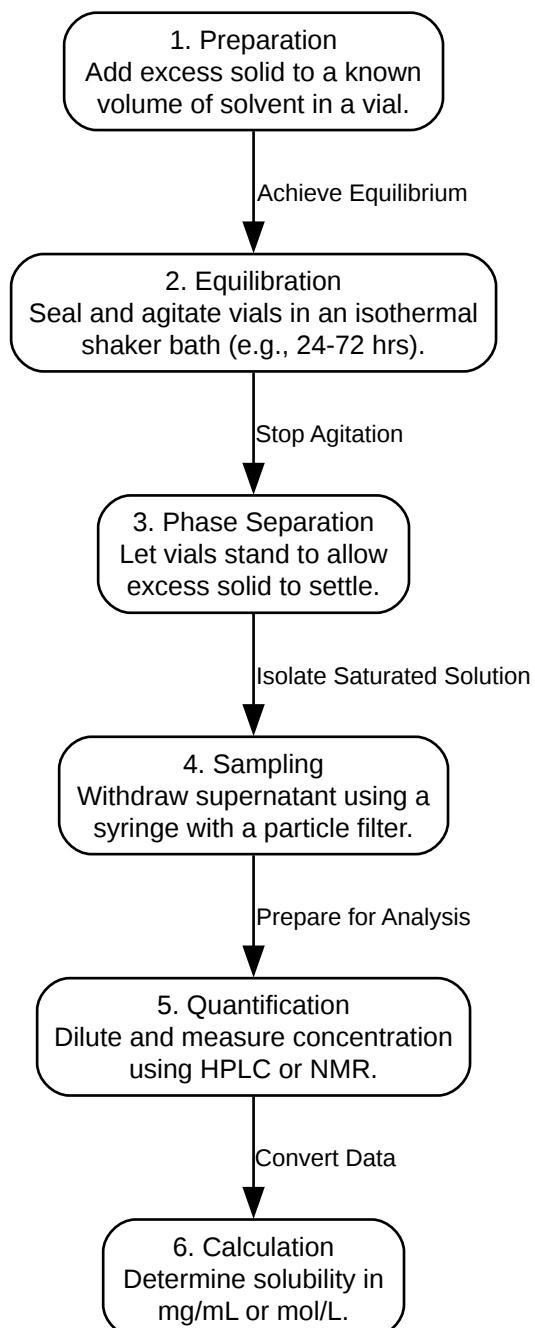


Figure 2: Workflow for Shake-Flask Solubility Determination

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